Retagliptin hydrochloride
CAS No.: 1174038-86-8
Cat. No.: VC16585381
Molecular Formula: C19H19ClF6N4O3
Molecular Weight: 500.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1174038-86-8 |
|---|---|
| Molecular Formula | C19H19ClF6N4O3 |
| Molecular Weight | 500.8 g/mol |
| IUPAC Name | methyl 7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C19H18F6N4O3.ClH/c1-32-17(31)16-14-8-28(2-3-29(14)18(27-16)19(23,24)25)15(30)6-10(26)4-9-5-12(21)13(22)7-11(9)20;/h5,7,10H,2-4,6,8,26H2,1H3;1H/t10-;/m1./s1 |
| Standard InChI Key | DIUZSRUIUOLMSO-HNCPQSOCSA-N |
| Isomeric SMILES | COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.Cl |
| Canonical SMILES | COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.Cl |
Introduction
Chemical and Structural Profile
Molecular Characteristics
Retagliptin hydrochloride exhibits a stereochemically defined structure with one absolute stereocenter, contributing to its selective DPP-4 inhibition . The compound’s molecular architecture comprises a fluorinated aromatic ring system linked to a pyrazine scaffold, optimized for sustained enzyme interaction. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈F₆N₄O₃·ClH |
| Molecular Weight | 500.823 g/mol |
| Stereochemistry | Absolute (1 defined stereocenter) |
| SMILES | Cl.COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)CC@HCC3=CC(F)=C(F)C=C3F |
| InChIKey | DIUZSRUIUOLMSO-HNCPQSOCSA-N |
The hydrochloride salt enhances solubility, facilitating oral bioavailability . The presence of six fluorine atoms increases metabolic stability by resisting cytochrome P450-mediated oxidation, a common degradation pathway for aryl-containing drugs .
Synthesis and Optimization
Retagliptin’s synthesis involves a multi-step process starting with condensation of fluorobenzaldehyde derivatives with pyrazine precursors, followed by chiral resolution to isolate the active enantiomer . Jiangsu Hengrui Medicine’s patent literature emphasizes modifications at the C2 position of the pyrazine ring to balance potency and safety, reducing off-target effects on cardiac ion channels observed in early analogs .
Mechanism of Action
DPP-4 Inhibition Dynamics
Retagliptin competitively binds to the DPP-4 active site (Ki = 0.8 nM), preventing cleavage of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . This prolongs incretin activity, enhancing glucose-dependent insulin secretion and suppressing glucagon release . Unlike saxagliptin or sitagliptin, retagliptin demonstrates >95% enzyme occupancy at trough concentrations, enabling once-daily dosing without significant fluctuations in efficacy .
Selectivity Profile
In vitro assays indicate >1,000-fold selectivity for DPP-4 over related proteases (DPP-8, DPP-9, fibroblast activation protein), mitigating risks of immunosuppression or cutaneous toxicity associated with non-selective inhibitors .
Pharmacokinetics and Metabolism
Absorption and Distribution
Following oral administration, retagliptin achieves peak plasma concentrations (Tₘₐₓ) within 1.5–2.5 hours, with a bioavailability of 76% . High plasma protein binding (92%) ensures prolonged circulation, while a volume of distribution (Vd) of 12 L/kg suggests moderate tissue penetration .
Metabolism and Excretion
Retagliptin undergoes minimal hepatic metabolism, with 85% excreted unchanged in urine . The remaining fraction is metabolized via CYP3A4-mediated oxidation to inactive metabolites, which are eliminated renally. Dose adjustments are necessary for patients with moderate (50 mg/d) or severe (25 mg/d) renal impairment to prevent accumulation .
Clinical Efficacy
Phase III Trial Outcomes
A 2024 multicenter, double-blind, placebo-controlled trial evaluated retagliptin 100 mg as add-on therapy to metformin in 174 Chinese T2DM patients . Key findings included:
| Parameter | Retagliptin (n=87) | Placebo (n=87) | P-value |
|---|---|---|---|
| ΔHbA1c (week 16) | -0.82% (-1.05 to -0.58) | +0.12% (-0.10–0.34) | <0.0001 |
| HbA1c <7.0% | 26.4% | 4.6% | <0.0001 |
| Fasting Plasma Glucose | -1.4 mmol/L | +0.3 mmol/L | 0.002 |
Retagliptin’s efficacy was consistent across subgroups, including elderly patients and those with baseline HbA1c >9% .
Comparative Effectiveness
In a head-to-head study against sitagliptin, retagliptin demonstrated non-inferior HbA1c reduction (-1.1% vs. -1.0%) but superior postprandial glucose control (Δ2h-PPG: -3.2 mmol/L vs. -2.4 mmol/L; P=0.03) .
| Adverse Event | Retagliptin (n=600) | Placebo (n=600) |
|---|---|---|
| Nasopharyngitis | 12% | 10% |
| Increased Lipase | 8% | 3% |
| Hyperamylasemia | 6% | 2% |
| Hypoglycemia | 0.5% | 0.3% |
No severe hypoglycemia or pancreatitis cases were reported . Elevated pancreatic enzymes were transient and resolved without intervention .
Regulatory Status and Future Directions
Jiangsu Hengrui Medicine withdrew its initial 2016 Chinese FDA application due to manufacturing compliance issues but plans to resubmit following phase III completion . Global partnerships are anticipated to expand access beyond China, particularly in regions with high T2DM prevalence.
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